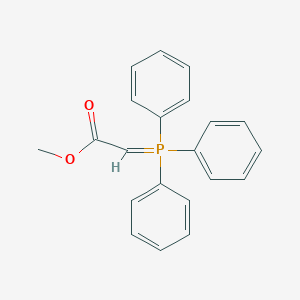
Methyl (triphenylphosphoranylidene)acetate
概要
説明
Synthesis Analysis
The synthesis of Methyl (triphenylphosphoranylidene)acetate involves the reaction of triphenylphosphine with methyl chloroformate or methyl bromoacetate . The resulting product is the desired compound, which serves as a versatile reagent for C-C bond formation reactions .
Chemical Reactions Analysis
- Wittig Reaction : Methyl (triphenylphosphoranylidene)acetate acts as a Wittig reagent, facilitating the two-carbon homologation of aldehydes to α,β-unsaturated esters. This reaction is valuable in constructing carbon-carbon double bonds .
- Pyrazole Synthesis : When reacted with methyl diazoacetate in the presence of triethylamine , Methyl (triphenylphosphoranylidene)acetate efficiently produces pyrazoles .
Physical And Chemical Properties Analysis
科学的研究の応用
C-C Bond Formation (Olefination)
Methyl (triphenylphosphoranylidene)acetate is used as a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This process is crucial in organic synthesis, as it allows for the formation of carbon-carbon bonds, which are the backbone of organic compounds.
Synthesis of Pyrazoles
This compound is also used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they have various applications in the pharmaceutical industry.
Synthesis of α,β-Unsaturated Esters
Methyl (triphenylphosphoranylidene)acetate is used in the synthesis of α,β-unsaturated esters . These compounds are important in organic chemistry and biochemistry, as they are found in many biologically active molecules.
Synthesis of Carbethoxymethylene
This compound can be used in the synthesis of carbethoxymethylene , which is a useful intermediate in organic synthesis.
Synthesis of Triphenylphosphine Oxide
Methyl (triphenylphosphoranylidene)acetate can be used in the synthesis of triphenylphosphine oxide , a common reagent in organic synthesis.
Synthesis of Triphenylphosphine
This compound can also be used in the synthesis of triphenylphosphine , a common reagent in organic synthesis that is used in the Wittig reaction and other transformations.
作用機序
Target of Action
Methyl (triphenylphosphoranylidene)acetate, also known as Methyl 2-(triphenylphosphoranylidene)acetate, primarily serves as a reagent in Wittig alkenation reactions . It is recognized as a versatile reagent that finds uses in heterocycles synthesis .
Mode of Action
This compound interacts with its targets through its nucleophilicity . It can undergo alkylation with reactive electrophiles, generating phosphorus reagents amenable to subsequent transformations . The ylide can be halogenated or sulfonated to prepare more complex ylides, which can then undergo Wittig reactions to yield vinyl halides or vinyl sulfides, respectively .
Biochemical Pathways
The primary biochemical pathway affected by Methyl (triphenylphosphoranylidene)acetate is the Wittig reaction , a method for the synthesis of alkenes from aldehydes or ketones . This compound, serving as a Wittig reagent, allows for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
Result of Action
The primary result of the action of Methyl (triphenylphosphoranylidene)acetate is the formation of α,β-unsaturated esters from aldehydes . It can also be used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .
Action Environment
The action, efficacy, and stability of Methyl (triphenylphosphoranylidene)acetate can be influenced by environmental factors. For instance, it maintains shelf stability and demonstrates favorable solubility in non-polar solvents like chloroform . . Therefore, the choice of solvent can significantly impact the compound’s action and efficacy.
特性
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (triphenylphosphoranylidene)acetate | |
CAS RN |
2605-67-6 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2605-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2605-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




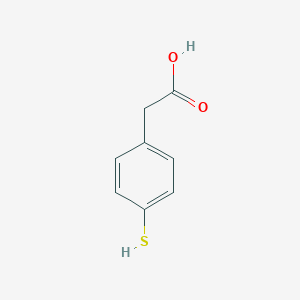

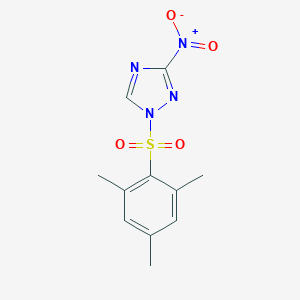
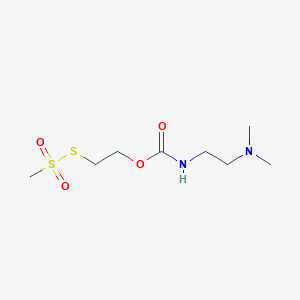
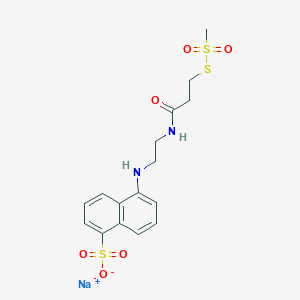

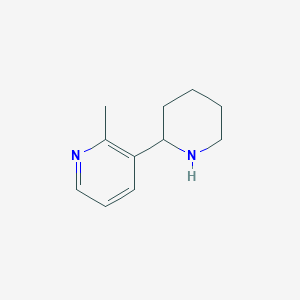
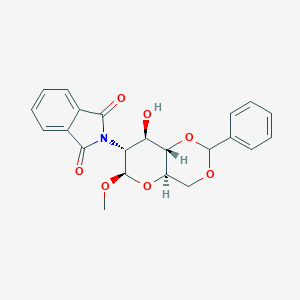
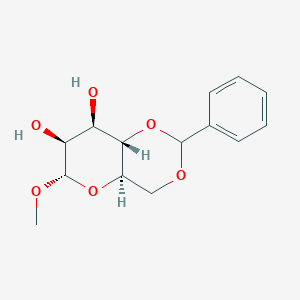
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)